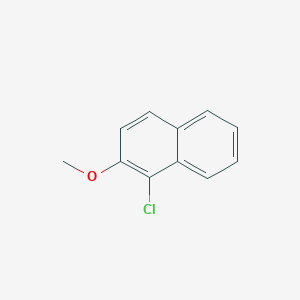

1-Chloro-2-methoxynaphthalene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-methoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClO/c1-13-10-7-6-8-4-2-3-5-9(8)11(10)12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPURXCRKUMBNJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70468658 | |

| Record name | 1-Chloro-2-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13101-92-3 | |

| Record name | 1-Chloro-2-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Chloro-2-methoxynaphthalene

Abstract

This technical guide provides a comprehensive overview of 1-Chloro-2-methoxynaphthalene, a key chemical intermediate in synthetic organic chemistry. With a focus on empowering researchers, scientists, and drug development professionals, this document delves into the compound's fundamental properties, detailed synthesis protocols, mechanistic insights into its key reactions, and critical safety information. The causality behind experimental choices, particularly in the context of regioselectivity and reaction efficiency, is emphasized. This guide serves as a practical resource for the laboratory synthesis and application of this versatile building block, most notably in the production of non-steroidal anti-inflammatory drugs (NSAIDs) like Naproxen.

Compound Identification and Physicochemical Properties

This compound is an aromatic organic compound featuring a naphthalene core substituted with a chloro and a methoxy group at the 1 and 2 positions, respectively. This substitution pattern imparts specific reactivity and makes it a valuable precursor in multi-step syntheses.[1]

| Property | Value | Source |

| CAS Number | 13101-92-3 | [1][2][3] |

| Molecular Formula | C₁₁H₉ClO | [2][3] |

| Molecular Weight | 192.64 g/mol | [1][4] |

| Appearance | Off-white to yellow or tan solid | [2] |

| Melting Point | 67-68 °C | N/A |

| Storage Temperature | 2-8°C | [2] |

| InChI Key | RPURXCRKUMBNJK-UHFFFAOYSA-N | [1] |

Significance in Synthetic Chemistry & Drug Discovery

The unique electronic properties of this compound define its role as a versatile intermediate. The electron-donating methoxy group activates the naphthalene ring towards electrophilic substitution, while the chlorine atom provides a handle for further transformations, such as metal-catalyzed cross-coupling reactions.[1]

Its most prominent application is in the pharmaceutical industry as a key starting material for the synthesis of Naproxen, a widely used NSAID.[5][6] The specific substitution pattern allows for a regioselective Friedel-Crafts acylation, a critical step in building the core structure of the drug.[5][7] The use of the chloro-substituted naphthalene offers significant advantages in this process, leading to high yields and purity, which can obviate the need for isolating intermediates, thereby streamlining the industrial synthesis.[6]

Synthesis Protocols: A Step-by-Step Approach

The synthesis of this compound is typically achieved in a two-step sequence starting from the readily available and low-cost industrial chemical, 2-naphthol.[6] This process involves O-methylation followed by a regioselective electrophilic chlorination.

Part A: Precursor Synthesis - O-Methylation of 2-Naphthol

The initial and crucial step is the conversion of the phenolic hydroxyl group of 2-naphthol into a methoxy ether, yielding 2-methoxynaphthalene. This is a standard Williamson ether synthesis.

Causality: The reaction proceeds via the deprotonation of the acidic phenolic proton by a base (e.g., NaOH) to form a nucleophilic phenoxide ion. This ion then attacks the electrophilic methyl group of the methylating agent (e.g., dimethyl sulfate) in an Sₙ2 reaction.

Detailed Protocol: Synthesis of 2-Methoxynaphthalene

-

In a beaker, dissolve 0.5 g of 2-naphthol and 0.2 g of sodium hydroxide in 5 mL of distilled water.

-

Heat the mixture gently on a wire gauze until a clear solution is obtained.

-

Cool the solution to 10-15°C in an ice bath.

-

Add 0.35 mL of dimethyl sulfate dropwise to the cooled solution with stirring.

-

After the addition is complete, warm the mixture to 70-80°C for one hour.

-

Cool the reaction mixture. The solid product will precipitate.

-

Filter the product and wash thoroughly first with a 10% sodium hydroxide solution (to remove any unreacted 2-naphthol) and then with water.

-

Dry the crude product. Recrystallization from a minimal amount of hot ethanol will yield pure, white crystals of 2-methoxynaphthalene.

Part B: Electrophilic Chlorination of 2-Methoxynaphthalene

The second step introduces the chlorine atom onto the 2-methoxynaphthalene scaffold.

Causality & Regioselectivity: The methoxy group (-OCH₃) is a strong activating, ortho, para-directing group due to its ability to donate electron density to the aromatic ring via resonance. This effect strongly directs the incoming electrophile (Cl⁺) to the C1 (ortho) position, resulting in the desired product with high regioselectivity.[1] While traditional agents like Cl₂ or SO₂Cl₂ can be used, N-Chlorosuccinimide (NCS) is a milder and often more selective reagent.[1][8]

Detailed Protocol: Synthesis of this compound via NCS

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-methoxynaphthalene (1.0 mmol) in a suitable solvent such as toluene (5 mL).[9]

-

Add N-Chlorosuccinimide (NCS) (1.05 mmol) to the solution.[9] For deactivated substrates, a catalytic amount of an acid or Lewis acid can be beneficial, but the activated nature of 2-methoxynaphthalene often makes this unnecessary.[1][8]

-

Stir the reaction mixture. The reaction can be performed at room temperature or with gentle heating.[9]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.[9]

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (2 x 20 mL).[9]

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.

Diagram: Synthesis Workflow

Caption: Overall synthesis workflow from 2-Naphthol.

Key Reactions: Friedel-Crafts Acylation for Naproxen Synthesis

A pivotal reaction of this compound is its use in the Friedel-Crafts acylation to produce 1-(5-chloro-6-methoxy-2-naphthyl)-propan-1-one, a direct precursor to Naproxen.[6]

Mechanism & Rationale: The reaction is a classic electrophilic aromatic substitution. A Lewis acid, typically aluminum trichloride (AlCl₃), coordinates with propionyl chloride to generate a highly electrophilic propionylium ion. This electrophile then attacks the electron-rich naphthalene ring. The acylation occurs regioselectively at the C6 position, which is para to the activating methoxy group on the other ring, a common reactivity pattern for naphthalenes.[5]

Detailed Protocol: Friedel-Crafts Acylation This protocol is adapted from patent literature describing the synthesis of a Naproxen precursor.[6]

-

To a reaction vessel under an inert atmosphere, add aluminum trichloride (32 mmoles) and dry methylene chloride (20 ml).

-

Cool the mixture to 0°C using an ice bath.

-

Add propionyl chloride (31 mmoles) to the cooled suspension.

-

Prepare a separate solution of 1-chloro-2-methoxy-naphthalene (25 mmoles) in methylene chloride (15 ml).

-

Add the solution of 1-chloro-2-methoxy-naphthalene dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the temperature to rise to 20°C and stir for 1 hour, monitoring the reaction by TLC.

-

Quench the reaction by carefully pouring the mixture into a beaker containing concentrated HCl (15 ml) and ice (30 g).[5][6]

-

Separate the organic phase. Extract the aqueous phase with additional methylene chloride.

-

Combine the organic phases, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude ketone product.

Diagram: Friedel-Crafts Acylation Reaction

Sources

- 1. benchchem.com [benchchem.com]

- 2. Naphthalene, 1-chloro-2-Methoxy- | 13101-92-3 [chemicalbook.com]

- 3. guidechem.com [guidechem.com]

- 4. NAPHTHALENE, 1-CHLORO-2-METHOXY | CAS#:13101-92-3 | Chemsrc [chemsrc.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. EP0301311B1 - Process for preparing naproxen - Google Patents [patents.google.com]

- 7. US4736061A - Process for preparing naproxen - Google Patents [patents.google.com]

- 8. N-Chlorosuccinimide (NCS) [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Authored by: A Senior Application Scientist

An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of 1-Chloro-2-methoxynaphthalene

This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. It is intended for researchers, chemists, and drug development professionals who require a deep understanding of the structural characterization of substituted naphthalene systems. We will delve into the theoretical basis for the observed spectral features, provide a field-proven experimental protocol, and interpret the data to achieve unambiguous signal assignment.

Introduction to this compound and NMR

This compound is a disubstituted naphthalene derivative. The naphthalene core is a rigid bicyclic aromatic system, and the electronic effects of the chloro- and methoxy- substituents significantly influence the chemical environment of each proton and carbon atom. This results in a complex but highly informative NMR spectrum.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules in solution. It provides precise information about the molecular skeleton, including the number of unique nuclei, their connectivity (through-bond J-coupling), and their spatial proximity (through-space Nuclear Overhauser Effect, or NOE). For a molecule like this compound, a complete NMR analysis is essential for confirming its identity and purity.

Molecular Structure and Predicted Spectral Complexity

To interpret the NMR spectrum, we must first analyze the molecule's structure and symmetry. The molecule lacks any plane of symmetry, meaning all six protons and all ten carbon atoms of the naphthalene ring system are chemically non-equivalent. Therefore, we anticipate observing:

-

Six distinct signals in the ¹H NMR spectrum, each corresponding to a single aromatic proton.

-

Twelve distinct signals in the ¹³C NMR spectrum: ten for the naphthalene core and two for the substituents (methoxy and the carbon bearing the chlorine).

The numbering convention used for discussion and assignment is shown below.

Caption: Structure and numbering of this compound.

Field-Proven Experimental Protocol for NMR Data Acquisition

The following protocol describes a self-validating system for acquiring high-quality ¹H and ¹³C NMR spectra. The causality behind each step is explained to ensure both reproducibility and data integrity.

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Methodology Details:

-

Sample Preparation:

-

Analyte Mass: Weigh approximately 5-10 mg of this compound. This mass provides a good signal-to-noise ratio (S/N) in a reasonable number of scans without causing solubility or line-broadening issues.

-

Solvent Choice: Use 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent solvent for substituted naphthalenes and its residual proton signal (at ~7.26 ppm) and carbon signal (at 77.16 ppm) are well-documented and rarely interfere with signals from the analyte.[1][2]

-

Internal Standard: Use tetramethylsilane (TMS) as the internal reference.[3][4][5] A common practice is to add a single drop of TMS to the solvent bottle, ensuring a consistent, low concentration in all samples.[6] TMS is chemically inert and its ¹H and ¹³C signals are defined as 0.00 ppm, providing a universal reference point.[5][6][7]

-

Dissolution: Ensure the sample is fully dissolved by vortexing. Any undissolved solids will severely degrade the spectral quality.

-

-

Spectrometer Setup and Acquisition:

-

Locking: The spectrometer's field frequency is "locked" onto the deuterium signal of the CDCl₃ solvent. This compensates for any magnetic field drift during the experiment, ensuring stable signal positions.

-

Shimming: This critical step optimizes the homogeneity of the magnetic field across the sample volume. Proper shimming results in sharp, symmetrical peaks and is essential for resolving fine coupling patterns.

-

¹H Acquisition: A standard single-pulse experiment is sufficient. Typically, 8 to 16 scans are acquired to achieve adequate S/N.

-

¹³C Acquisition: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used. Due to the low natural abundance of ¹³C, more scans (e.g., 128 to 1024) are required.

-

DEPT-135 Acquisition: This experiment is crucial for differentiating carbon types.[8][9][10] In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative.[11][12] Quaternary carbons (C) are not observed.[10] This information is invaluable for assigning the quaternary carbons of the naphthalene core.

-

-

Data Processing:

-

Transformation & Correction: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum via Fourier Transform. The phase and baseline of the spectrum are then manually corrected to ensure accurate integration and peak picking.

-

Referencing: The spectrum is calibrated by setting the TMS signal to exactly 0.00 ppm.[3] All other chemical shifts are reported relative to this standard.

-

Analysis of the ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum (typically 7.0-8.5 ppm) displays six distinct signals, as predicted. The chemical shift of each proton is governed by the electronic effects of the substituents and its position on the naphthalene ring.

-

Electronic Effects:

-

The methoxy group (-OCH₃) is a strong electron-donating group (EDG) through resonance. This increases electron density on the ring, particularly at the ortho and para positions, causing the corresponding protons to be shielded (shifted to a lower ppm, or upfield).

-

The chloro group (-Cl) is an electron-withdrawing group (EWG) through induction but a weak electron-donating group through resonance. Its net effect is de-shielding (shifting protons to a higher ppm, or downfield).

-

-

Chemical Shift Assignments:

-

H8: This proton is in a "peri" position relative to the C1-chloro substituent. It experiences significant steric compression and is de-shielded, typically appearing as the most downfield signal (around 8.2 ppm). It appears as a doublet.

-

H4: This proton is ortho to the C1-Cl and meta to the C2-OCH₃. The de-shielding effect of the chlorine atom is dominant, placing this signal downfield, often as a doublet around 7.9 ppm.

-

H5 and H7: These protons are furthest from the substituents and their chemical shifts are similar to those in unsubstituted naphthalene, typically appearing as complex multiplets in the range of 7.4-7.6 ppm.

-

H6: This proton is also in the unsubstituted ring and its signal often overlaps with H5 and H7. It typically appears as a triplet or doublet of doublets.

-

H3: This proton is ortho to the strongly electron-donating methoxy group. It is therefore the most shielded of the aromatic protons and appears furthest upfield, as a distinct singlet or very finely split doublet, around 7.2 ppm.

-

-OCH₃: The three protons of the methoxy group are equivalent and appear as a sharp singlet, typically around 4.0 ppm.

-

Table 1: Summary of ¹H NMR Data for this compound (in CDCl₃)

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H8 | ~8.2 | d | ~8.5 |

| H5 | ~7.8 | d | ~8.5 |

| H4 | ~7.6 | d | ~9.0 |

| H7 | ~7.5 | ddd | ~8.5, 6.9, 1.2 |

| H6 | ~7.4 | ddd | ~8.5, 6.9, 1.2 |

| H3 | ~7.2 | s | - |

| -OCH₃ | ~4.0 | s | - |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and spectrometer frequency. The values presented are typical.

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum shows twelve distinct signals, as predicted. The chemical shifts are influenced by the same electronic effects described for the ¹H spectrum.

-

Chemical Shift Assignments:

-

C2: Directly attached to the electronegative oxygen atom of the methoxy group, this carbon is highly de-shielded and appears far downfield (~150-155 ppm).

-

C1: Attached to the chlorine atom, this carbon is also de-shielded, but less so than C2. Its signal is typically found around 120-125 ppm.

-

C4a and C8a: These are the two quaternary "bridgehead" carbons. Their chemical shifts are influenced by both rings and typically appear in the 128-135 ppm range.

-

Aromatic CH Carbons (C3-C8): These signals appear in the typical aromatic region of 110-130 ppm.

-

C3: Shielded by the electron-donating -OCH₃ group, this carbon appears furthest upfield among the CH carbons (~112-115 ppm).

-

C4, C5, C6, C7, C8: The remaining CH carbons can be definitively assigned using 2D NMR techniques (see Section 6).

-

-

-OCH₃: The methoxy carbon signal appears in the typical range for sp³ carbons attached to an oxygen, around 55-60 ppm.

-

Table 2: Summary of ¹³C and DEPT-135 NMR Data (in CDCl₃)

| Signal Assignment | Chemical Shift (δ, ppm) | DEPT-135 Phase | Carbon Type |

| C2 | ~152.0 | Absent | C (Quaternary) |

| C8a | ~132.0 | Absent | C (Quaternary) |

| C4a | ~129.5 | Absent | C (Quaternary) |

| C6 | ~128.8 | Positive | CH |

| C7 | ~128.0 | Positive | CH |

| C5 | ~126.5 | Positive | CH |

| C8 | ~125.0 | Positive | CH |

| C1 | ~122.5 | Absent | C (Quaternary) |

| C4 | ~121.0 | Positive | CH |

| C3 | ~113.0 | Positive | CH |

| -OCH₃ | ~56.5 | Positive | CH₃ |

Note: The use of a DEPT-135 experiment is critical for identifying the four quaternary carbons (C1, C2, C4a, C8a), which are absent in the DEPT spectrum but present in the standard ¹³C spectrum.[11][12]

Structural Confirmation with 2D NMR Spectroscopy

While 1D NMR provides substantial information, unambiguous assignment of all signals, especially the closely spaced aromatic protons and carbons, requires 2D NMR correlation experiments.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically over 2-3 bonds). For this molecule, COSY would show correlations between H3-H4, H5-H6, H6-H7, and H7-H8, confirming the connectivity within each ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal to which it is directly attached. This allows for the direct assignment of all protonated carbons (C3 through C8 and the -OCH₃).

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is the key experiment for assigning the quaternary carbons. For example, the methoxy protons (~4.0 ppm) would show a strong correlation to C2 (~152.0 ppm), confirming its assignment. Similarly, H8 would show correlations to C8a and C7, and H4 would show correlations to C4a and C2.

Caption: Key expected 2D NMR correlations (COSY and HMBC) for assignment.

Conclusion

The complete NMR spectral analysis of this compound is a textbook example of structural elucidation. By combining 1D ¹H and ¹³C spectroscopy with a DEPT-135 experiment, all carbon and proton types can be identified. The application of 2D techniques like COSY, HSQC, and HMBC allows for the definitive and unambiguous assignment of every signal, providing a complete and trustworthy characterization of the molecular structure. This guide provides the necessary framework, from experimental design to final interpretation, for any scientist working with this or structurally related compounds.

References

-

Fiveable. (n.d.). DEPT-135 Definition. Retrieved from [Link]

-

UC Santa Barbara. (n.d.). Chemical Shift Referencing. NMR Facility, UCSB Chem and Biochem. Retrieved from [Link]

-

Columbia University. (n.d.). DEPT | NMR Core Facility. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]

-

Riegel, S. (2015, November 19). DEPT: A tool for 13C peak assignments. Nanalysis. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

-

ARMAR Isotopes. (n.d.). Naphthalene-d8: High-Purity Deuterated Solvent for NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of 9 A in different solvents and the structure of the species formed. Retrieved from [Link]

-

Nazarski, M. (2025, August 9). Standardization of chemical shifts of TMS and solvent signals in NMR solvents. Molecules. Retrieved from [Link]

-

Scribd. (n.d.). TMS As A Reference. Retrieved from [Link]

-

Hoffman, R. E. (2006). Standardization of chemical shifts of TMS and solvent signals in NMR solvents. Magnetic Resonance in Chemistry, 44(6), 606-616. Retrieved from [Link]

-

Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for RSC Advances. Retrieved from [Link]

-

Laali, K. K., & Hansen, P. E. (2002). On the Protonation and Deuteration of Hydroxy‐Substituted Naphthalenes – A 1H NMR Study. Helvetica Chimica Acta, 85(11), 3849-3864. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Chloro-2-methylnaphthalene. PubChem. Retrieved from [Link]

-

MDPI. (2020). Nuclear Magnetic Resonance Spectroscopy Investigations of Naphthalene-Based 1,2,3-Triazole Systems for Anion Sensing. Sensors, 20(18), 5199. Retrieved from [Link]

-

Jadhava, S. N., et al. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium - Supporting Information. Royal Society of Chemistry. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]

-

Patil, R., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry, 59(8), 819-831. Retrieved from [Link]

-

NIST. (n.d.). 1-Chloro-2-methylnaphthalene. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectra of 1-methoxynaphthalene in the absence (A) and presence (B) of CTAB (7.5 mM, 1:1). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Chemical Shift Referencing [nmr.chem.ucsb.edu]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. epfl.ch [epfl.ch]

- 8. fiveable.me [fiveable.me]

- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Mass Spectrometry of 1-Chloro-2-methoxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-2-methoxynaphthalene is a substituted naphthalene derivative with potential applications in organic synthesis and medicinal chemistry. As with any novel compound intended for use in these fields, unequivocal structural characterization is paramount. Mass spectrometry is an indispensable analytical technique for this purpose, providing precise information on molecular weight and elemental composition, as well as structural insights through the analysis of fragmentation patterns.[1]

This technical guide, written from the perspective of a Senior Application Scientist, provides a detailed exploration of the mass spectrometric behavior of this compound. We will delve into the theoretical underpinnings of its ionization and fragmentation, predict its mass spectrum based on established principles and data from analogous compounds, and provide a robust experimental protocol for its analysis.

Core Principles of Mass Spectrometry for this compound Analysis

The analysis of this compound by mass spectrometry begins with the ionization of the molecule. The choice of ionization technique is critical and is dictated by the analyte's properties and the desired analytical outcome.

Ionization Techniques

For a relatively non-polar and volatile compound like this compound, Electron Ionization (EI) is a highly suitable and commonly employed technique.[2][3] EI is a "hard" ionization method that uses a high-energy electron beam (typically 70 eV) to ionize the sample.[4] This process imparts significant internal energy to the newly formed molecular ion, leading to extensive and reproducible fragmentation. The resulting mass spectrum serves as a molecular "fingerprint" that can be used for structural elucidation and library matching.[2]

Alternatively, "soft" ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) could be employed, particularly if the primary goal is to confirm the molecular weight with minimal fragmentation.[3] ESI is especially useful for polar and non-volatile compounds, and typically produces protonated molecules [M+H]+ or other adducts with very little fragmentation.[3] CI is a gas-phase technique that results in less fragmentation than EI, often yielding a prominent [M+H]+ ion.[3] For the purpose of detailed structural analysis, this guide will focus on the fragmentation patterns expected from Electron Ionization.

Predicted Electron Ionization Mass Spectrum and Fragmentation Analysis

While a publicly available, experimentally determined mass spectrum for this compound is not readily accessible in common databases like the NIST WebBook, we can predict its fragmentation pattern with a high degree of confidence. This prediction is based on the well-documented behavior of halogenated aromatic compounds and methoxy-substituted naphthalenes.[5][6][7]

The molecular formula of this compound is C₁₁H₉ClO, giving it a monoisotopic mass of approximately 192.03 g/mol .[8][9] A key feature in the mass spectrum of a monochlorinated compound is the presence of an isotopic peak at M+2, with an intensity of about one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.[10]

Predicted Fragmentation Pathways

The fragmentation of the this compound molecular ion (m/z 192) is expected to be driven by the presence of the chloro and methoxy substituents on the stable naphthalene core.[5][11] The following are the most probable fragmentation pathways:

-

Loss of a Methyl Radical (•CH₃) : The initial fragmentation is likely to be the loss of a methyl radical from the methoxy group to form a stable oxonium ion. This is a common fragmentation pathway for methoxy-substituted aromatic compounds.[6][7]

-

Subsequent Loss of Carbon Monoxide (CO) : Following the loss of the methyl radical, the resulting ion is expected to lose a molecule of carbon monoxide to form a chloronaphthyl cation.

-

Loss of a Chlorine Radical (•Cl) : The molecular ion can also undergo direct cleavage of the C-Cl bond to lose a chlorine radical. This is a characteristic fragmentation for halogenated aromatic compounds.[5]

-

Loss of a Chloroformyl Radical (•COCl) : A concerted loss of a chloroformyl radical from the molecular ion is also a plausible fragmentation pathway.

These predicted fragmentation pathways are illustrated in the following diagram:

Caption: Predicted major fragmentation pathways for this compound under Electron Ionization.

Tabulated Summary of Predicted Fragments

| m/z | Proposed Structure | Neutral Loss |

| 192 | Molecular Ion [C₁₁H₉ClO]⁺˙ | - |

| 177 | [M - CH₃]⁺ | •CH₃ |

| 157 | [M - Cl]⁺ | •Cl |

| 151 | [M - CH₃ - CO]⁺ | •CH₃, CO |

Experimental Protocol for GC-MS Analysis

To obtain the mass spectrum of this compound, a Gas Chromatography-Mass Spectrometry (GC-MS) system is the instrument of choice. The GC will separate the analyte from any impurities before it enters the mass spectrometer.

Step-by-Step Methodology

-

Sample Preparation : Dissolve a small amount (approximately 1 mg/mL) of this compound in a suitable volatile solvent such as dichloromethane or ethyl acetate.

-

GC Conditions :

-

Injector : Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at a temperature of 250°C.

-

Carrier Gas : Helium at a constant flow rate of 1 mL/min.

-

Column : A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent.

-

Oven Temperature Program :

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

-

Mass Spectrometer Conditions :

-

Ion Source : Electron Ionization (EI).

-

Ion Source Temperature : 230°C.

-

Electron Energy : 70 eV.

-

Mass Analyzer : Quadrupole or Time-of-Flight (TOF).[12]

-

Scan Range : m/z 40-400.

-

Solvent Delay : 3 minutes (to prevent the solvent peak from saturating the detector).

-

-

Data Analysis :

-

Integrate the chromatographic peak corresponding to this compound.

-

Extract the mass spectrum from this peak.

-

Analyze the fragmentation pattern and compare it to the predicted pattern.

-

Confirm the presence of the characteristic M/M+2 isotope pattern for a monochlorinated compound.

-

Workflow Diagram

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. chemrxiv.org [chemrxiv.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Naphthalene, 1-methoxy- [webbook.nist.gov]

- 8. guidechem.com [guidechem.com]

- 9. NAPHTHALENE, 1-CHLORO-2-METHOXY | CAS#:13101-92-3 | Chemsrc [chemsrc.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Safe Handling of 1-Chloro-2-methoxynaphthalene

This document provides a comprehensive technical overview of the safety protocols, handling procedures, and emergency responses pertinent to 1-Chloro-2-methoxynaphthalene (CAS No. 13101-92-3). Designed for researchers, scientists, and professionals in drug development, this guide synthesizes critical data from established safety literature to ensure the well-being of laboratory personnel and the integrity of research.

Chemical Identification and Physicochemical Properties

This compound is a substituted naphthalene derivative.[1][2][3] Understanding its physical and chemical properties is the foundation of a robust safety assessment, as these characteristics dictate its behavior under various laboratory conditions. For instance, its solid state at room temperature influences handling procedures, mitigating risks associated with volatile liquids.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 13101-92-3 | [1][2][3][4] |

| Molecular Formula | C₁₁H₉ClO | [1][2][3][4] |

| Molecular Weight | 192.64 g/mol | [1][2][3][4] |

| Appearance | Tan to white or off-white to yellow solid | [1][4] |

| Melting Point | 67-68 °C | [4] |

| Storage Temperature | Room temperature (20 to 22 °C) or 2-8°C |[1][2][4] |

Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as hazardous.[1] The primary hazards are related to acute toxicity upon ingestion and irritation to the skin, eyes, and respiratory system.[1] The causality behind these classifications stems from the compound's chemical reactivity with biological tissues.

Table 2: GHS Hazard and Precautionary Statements [1]

| Code | Statement | Classification |

|---|---|---|

| H302 | Harmful if swallowed | Hazard Statement |

| H315 | Causes skin irritation | Hazard Statement |

| H319 | Causes serious eye irritation | Hazard Statement |

| H335 | May cause respiratory irritation | Hazard Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray | Precautionary Statement |

| P264 | Wash hands thoroughly after handling | Precautionary Statement |

| P270 | Do not eat, drink or smoke when using this product | Precautionary Statement |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection | Precautionary Statement |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water | Precautionary Statement |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | Precautionary Statement |

Toxicological Profile: Understanding the Risks

The hazards identified by the GHS classification warrant a deeper understanding of the toxicological effects upon exposure.

-

Oral Toxicity : The compound is classified as harmful if swallowed (H302).[1] Ingestion can lead to systemic toxic effects. In cases of accidental ingestion, the mouth should be rinsed, but vomiting should not be induced unless directed by medical personnel.[5][6]

-

Dermal Exposure : Direct contact causes skin irritation (H315).[1] Prolonged contact may lead to more severe dermal reactions. This is why impervious gloves and prompt removal of contaminated clothing are critical.[7][8]

-

Ocular Exposure : As a solid, the dust can be particularly hazardous to the eyes, causing serious irritation (H319).[1] The mechanical and chemical irritation necessitates the use of chemical splash goggles.[9][10]

-

Inhalation : Inhalation of dust or fumes may cause respiratory tract irritation (H335).[1] This underscores the importance of handling the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize airborne concentrations.[5][9]

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, prioritizing engineering controls, followed by administrative procedures and, finally, personal protective equipment.

Engineering Controls

The primary engineering control for handling this compound is a properly functioning chemical fume hood.[9] This is crucial to prevent the inhalation of dust or fumes.[5] An accessible safety shower and eyewash station are mandatory in any area where this chemical is handled.[9][11]

Personal Protective Equipment (PPE)

The selection of PPE is a critical self-validating system; it must be chosen based on a thorough risk assessment of the specific procedures being performed.

-

Eye Protection : Chemical safety goggles with side-shields are required to protect against splashes or airborne dust particles.[9][10][12]

-

Hand Protection : Wear chemical-resistant protective gloves, such as nitrile or PVC.[7][13] Gloves must be inspected before use and removed using the proper technique to avoid skin contact. Contaminated gloves should be disposed of as hazardous waste.[8]

-

Skin and Body Protection : An impervious lab coat or clothing is necessary to prevent skin contact.[9] Closed-toe shoes must be worn at all times.[10]

-

Respiratory Protection : Under normal laboratory use within a fume hood, respiratory protection is typically not required.[12][14] However, for large-scale operations or in the event of a spill where exposure limits may be exceeded, a NIOSH/MSHA-approved respirator should be used.[12][15]

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is non-negotiable for mitigating the risks associated with this compound.

Step-by-Step Handling Protocol

-

Preparation : Before handling, read the Safety Data Sheet (SDS) thoroughly.[16] Ensure the work area is clean and uncluttered, and verify that a fume hood, eyewash station, and safety shower are accessible and operational.[16]

-

Don PPE : Put on all required PPE as determined by your risk assessment (goggles, lab coat, gloves).[16]

-

Dispensing : Conduct all manipulations, including weighing and transferring, inside a chemical fume hood to prevent inhalation of dust.[13] Avoid actions that generate dust.[15]

-

During Use : Keep containers tightly closed when not in use.[13][17] Do not eat, drink, or smoke in the handling area.[9][17]

-

Post-Handling : After handling, wash hands and any exposed skin thoroughly with soap and water.[9][17] Clean the work area and decontaminate any equipment used.

-

Clothing : Remove any contaminated clothing promptly and launder it separately before reuse.[13][17]

Storage Requirements

-

Container : Store in a tightly sealed, original container.[7][13]

-

Location : Keep in a cool, dry, and well-ventilated area.[14][17]

-

Segregation : Store away from incompatible materials, particularly strong oxidizing agents, to prevent hazardous reactions.[7][14]

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure. Personnel must be trained on these procedures before working with the chemical.[12]

-

Inhalation : Move the exposed person to fresh air at once.[18] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[15][18]

-

Skin Contact : Immediately remove all contaminated clothing.[7][19] Flush the affected skin with large amounts of soap and water for at least 15 minutes.[11][18] Seek medical attention if irritation persists.[18]

-

Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure complete irrigation.[11][18] Remove contact lenses if present and easy to do.[9] Get immediate medical attention.[18]

-

Ingestion : Rinse the mouth with water.[9] Do NOT induce vomiting.[14] Seek immediate medical attention and show the SDS to the medical professional.[14][18]

Accidental Release and Spill Cleanup

In the event of a spill, the response should be dictated by the size and location of the release.

Minor Spills (Contained in a Fume Hood)

-

Ensure PPE is worn, including respiratory protection if necessary.

-

Use an absorbent, inert material (e.g., diatomite, universal binders) to cover the spill.[9]

-

Carefully sweep or scoop up the absorbed material into a suitable, labeled container for hazardous waste disposal.[14][15] Avoid creating dust.[8][15]

-

Decontaminate the surface by scrubbing with alcohol, followed by soap and water.[9][20]

Major Spills (Outside of a Fume Hood)

-

Evacuate personnel from the immediate area and move upwind.[7][9]

-

Alert emergency responders and inform them of the location and nature of the hazard.[7]

-

Prevent the spillage from entering drains or waterways.[7][9]

-

Only personnel trained and equipped for hazardous material cleanup should attempt to manage the spill.

Disposal Considerations

This compound and its containers must be disposed of as hazardous waste.[7]

-

Chemical Waste : Do not dispose of this chemical down the drain or in regular trash.[21] Collect all waste in a properly labeled, sealed, and chemically resistant container.[21]

-

Disposal Method : Arrange for disposal through a licensed professional waste disposal service.[8] All local, state, and federal regulations for hazardous waste disposal must be strictly followed.[7][15]

-

Contaminated Containers : Empty containers may retain product residue. They must be thoroughly rinsed, with the first rinse collected as hazardous waste.[21] After proper rinsing, containers can be disposed of according to institutional guidelines.[21]

References

-

Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards | NIOSH. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET. Retrieved from [Link]

-

Hoffman Fine Chemicals. (n.d.). This compound | CAS 13101-92-3. Retrieved from [Link]

-

National Center for Biotechnology Information (PubChem). (n.d.). 1-Chloro-2-methylnaphthalene. Retrieved from [Link]

-

TRADESAFE. (2024). First Aid Treatment Steps for Chemical Safety. Retrieved from [Link]

-

Fisher Scientific. (2024). SAFETY DATA SHEET - 2-Methoxynaphthalene. Retrieved from [Link]

-

Johns Hopkins Bayview Medical Center. (n.d.). First Aid: Chemical Exposure. Retrieved from [Link]

-

Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

-

Ministry of Health, Saudi Arabia. (2019). First Aid - Chemical Poisoning. Retrieved from [Link]

-

Hesperian Health Guides. (2024). First aid for chemicals. Retrieved from [Link]

-

MacsChem. (n.d.). Handling and Storage of Chemicals | Guidelines for a US Distributor. Retrieved from [Link]

-

Chemsrc. (2025). NAPHTHALENE, 1-CHLORO-2-METHOXY- | CAS#:13101-92-3. Retrieved from [Link]

-

National Center for Biotechnology Information (PubChem). (n.d.). 1-Methoxynaphthalene. Retrieved from [Link]

-

Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]

Sources

- 1. Naphthalene, 1-chloro-2-Methoxy- | 13101-92-3 [amp.chemicalbook.com]

- 2. Naphthalene, 1-chloro-2-Methoxy- | 13101-92-3 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. hoffmanchemicals.com [hoffmanchemicals.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. trdsf.com [trdsf.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. ehs.princeton.edu [ehs.princeton.edu]

- 11. en.hesperian.org [en.hesperian.org]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. fishersci.com [fishersci.com]

- 15. home.miracosta.edu [home.miracosta.edu]

- 16. macschem.us [macschem.us]

- 17. fishersci.es [fishersci.es]

- 18. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 19. johnshopkinsbmcib.staywellsolutionsonline.com [johnshopkinsbmcib.staywellsolutionsonline.com]

- 20. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 21. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]

Synthesis of 1-Chloro-2-methoxynaphthalene from 2-naphthol

An In-depth Technical Guide to the Synthesis of 1-Chloro-2-methoxynaphthalene from 2-Naphthol

Abstract

This technical guide provides a comprehensive, two-part methodology for the synthesis of this compound, a key intermediate in the pharmaceutical industry, notably for the production of Naproxen. The synthesis commences with the methylation of commercially available 2-naphthol to yield 2-methoxynaphthalene (Nerolin), followed by a regioselective electrophilic chlorination to afford the final product. This document furnishes a detailed exposition of the underlying reaction mechanisms, including the Williamson ether synthesis and electrophilic aromatic substitution, supported by field-proven experimental protocols. Causality behind experimental choices, purification techniques, and critical safety considerations are discussed in detail. The guide is structured to provide researchers, scientists, and drug development professionals with the technical accuracy and practical insights required for successful implementation.

Introduction

This compound is a valuable functionalized naphthalene derivative. Its primary significance lies in its role as a precursor in the multi-step synthesis of (S)-Naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID). The strategic placement of the chloro and methoxy groups on the naphthalene core allows for further chemical transformations. A common and cost-effective synthetic route begins with 2-naphthol, involving a two-step process: etherification followed by chlorination.[1]

This guide delineates this robust synthetic pathway. The first stage focuses on the preparation of the intermediate, 2-methoxynaphthalene, via the Williamson ether synthesis. The second stage details the subsequent electrophilic chlorination, which selectively installs a chlorine atom at the C1 position, directed by the activating methoxy group.

Part I: Synthesis of 2-Methoxynaphthalene (Nerolin) from 2-Naphthol

The conversion of 2-naphthol to 2-methoxynaphthalene is most efficiently achieved through the Williamson ether synthesis. This venerable and reliable method proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2]

Core Mechanism: Williamson Ether Synthesis

The reaction involves two fundamental steps:

-

Deprotonation: 2-Naphthol, a weak acid, is treated with a strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH). This deprotonates the phenolic hydroxyl group to form the sodium or potassium 2-naphthoxide salt. This salt is significantly more nucleophilic than the starting phenol, a critical requirement for the subsequent step.[2]

-

Nucleophilic Attack: The 2-naphthoxide anion acts as a potent nucleophile, attacking the electrophilic methyl group of a methylating agent (e.g., dimethyl sulfate or methyl iodide). The attack displaces the leaving group (sulfate or iodide) in a concerted SN2 fashion, forming the C-O ether bond and yielding 2-methoxynaphthalene.[2][3]

Experimental Protocol 1: Methylation using Dimethyl Sulfate

This protocol is favored for its high yield and rapid reaction time. However, it requires stringent safety measures due to the extreme toxicity of dimethyl sulfate.[3]

Step-by-Step Methodology:

-

Preparation: In a well-ventilated fume hood, dissolve 2-naphthol (e.g., 0.5 g, ~3.47 mmol) and sodium hydroxide (e.g., 0.2 g, ~5.0 mmol) in distilled water (e.g., 5 mL) within a suitable reaction vessel.[2]

-

Dissolution: Gently heat the mixture to facilitate the dissolution and formation of the sodium 2-naphthoxide solution. A clear solution should be obtained.[4]

-

Cooling: Cool the solution to approximately 10-15°C using an ice bath. This is crucial to control the exothermicity of the subsequent addition.

-

Addition of Methylating Agent: With vigorous stirring, add dimethyl sulfate (e.g., 0.35 mL, ~3.7 mmol) dropwise. The product, 2-methoxynaphthalene, is insoluble in water and will begin to precipitate.[3]

-

Reaction Completion: After the addition is complete, warm the reaction mixture to 70-80°C for one hour. This step serves to drive the reaction to completion and to hydrolyze any residual dimethyl sulfate.[2][3]

-

Workup: Cool the mixture. Collect the crude solid product by vacuum filtration.

-

Washing: Wash the filtered product sequentially with a 10% sodium hydroxide solution to remove any unreacted 2-naphthol, followed by copious amounts of water to remove base and salts.[3][4]

-

Purification: The crude product can be effectively purified by recrystallization from hot ethanol.[4][5] Dissolve the solid in a minimal amount of boiling ethanol, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation before collecting by filtration.[5]

Data Summary: Methylation of 2-Naphthol

| Parameter | Protocol 1: Dimethyl Sulfate | Protocol 2: Methyl Iodide |

| Methylating Agent | Dimethyl Sulfate ((CH₃)₂SO₄) | Methyl Iodide (CH₃I) |

| Base | Sodium Hydroxide (NaOH) | Potassium Hydroxide (KOH) |

| Solvent | Water | Methanol |

| Typical Reaction Time | ~1-2 hours | ~72 hours |

| Typical Temperature | 10-15°C (addition), 70-80°C (heating) | Room Temperature |

| Reported Yield | High (~90-95%) | Moderate (~60-77%)[3] |

| Safety Note | Extremely Toxic & Carcinogenic | Toxic & Lachrymator |

Part II: Regioselective Chlorination of 2-Methoxynaphthalene

The second stage of the synthesis involves the chlorination of the 2-methoxynaphthalene intermediate. This reaction is a classic example of electrophilic aromatic substitution (SEAr), where the regiochemical outcome is dictated by the electronic effects of the methoxy substituent.

Core Mechanism: Electrophilic Aromatic Substitution (SEAr)

The SEAr mechanism proceeds via two principal steps:[6][7]

-

Electrophilic Attack: The π-electron system of the naphthalene ring, which is electron-rich, acts as a nucleophile and attacks the electrophile (in this case, an electrophilic chlorine species). This is the slow, rate-determining step as it temporarily disrupts the aromaticity of one of the rings, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[6][8]

-

Re-aromatization: A weak base removes a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromatic system and yielding the final chlorinated product.[6]

Regioselectivity: The methoxy (-OCH₃) group is a powerful activating group due to its strong positive resonance effect (+R), where the oxygen's lone pairs donate electron density into the ring. This effect preferentially increases the electron density at the ortho (C1 and C3) and para (C6) positions. In the case of 2-methoxynaphthalene, attack at the C1 position is overwhelmingly favored. This is because the positive charge in the arenium ion intermediate can be delocalized onto the oxygen atom of the methoxy group, providing a highly stable resonance contributor where all atoms have a complete octet.[8] Steric hindrance from the adjacent fused ring disfavors attack at the C3 position.

Caption: Key steps in the electrophilic chlorination of 2-methoxynaphthalene.

Choice of Chlorinating Agent: Sulfuryl Chloride (SO₂Cl₂)

Sulfuryl chloride is an effective and convenient liquid chlorinating agent for aromatic compounds.[9] It serves as a source of electrophilic chlorine and can be used without a catalyst for activated aromatic systems.[10] Its use is advantageous over gaseous chlorine (Cl₂) due to ease of handling.[9] Other potential chlorinating agents include alkaline hypochlorites or chlorine gas.[1]

Experimental Protocol: Chlorination using Sulfuryl Chloride

A key advantage of this synthetic route is that the methylation and chlorination can often be performed sequentially in a single reaction vessel ("one-pot" synthesis), particularly at an industrial scale, using a solvent like methylene chloride.[1]

Step-by-Step Methodology:

-

Preparation: Dissolve the 2-methoxynaphthalene intermediate (e.g., 1 part by weight) in a suitable inert solvent such as methylene chloride.

-

Cooling: Cool the solution to between 0°C and room temperature.

-

Addition of Chlorinating Agent: Slowly add sulfuryl chloride (SO₂Cl₂) (approximately 1 equivalent) to the stirred solution. The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.[1]

-

Reaction Completion: Allow the reaction to stir until the starting material is no longer observed. The reaction is typically complete within 1-2 hours.[1]

-

Workup: Upon completion, the reaction mixture is typically quenched by pouring it into a mixture of dilute acid (e.g., HCl) and ice water. The organic layer is separated.[1]

-

Washing: The organic phase is washed, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude this compound.[1]

-

Purification: The final product can be further purified if necessary by recrystallization or column chromatography on silica gel.[11]

Overall Synthesis Workflow

The complete transformation from 2-naphthol to this compound is summarized in the workflow below.

Caption: Experimental workflow for the two-step synthesis.

Safety Considerations

-

Dimethyl Sulfate: This reagent is extremely toxic, a potent carcinogen, and can be absorbed through the skin. It must be handled with extreme caution in a certified chemical fume hood using appropriate personal protective equipment (PPE), including heavy-duty gloves. Any residual dimethyl sulfate should be destroyed by quenching with a basic solution (e.g., ammonia or NaOH).[3]

-

Sulfuryl Chloride: SO₂Cl₂ is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂).[9] It should be handled in a fume hood, and all glassware must be dry.

-

General Precautions: Standard laboratory safety practices, including the use of safety glasses, lab coats, and gloves, should be followed at all times.

Conclusion

The synthesis of this compound from 2-naphthol is a well-established and efficient two-step process. The initial Williamson ether synthesis provides the key intermediate, 2-methoxynaphthalene, in good yield. The subsequent electrophilic chlorination, directed by the activating methoxy group, proceeds with high regioselectivity to furnish the desired C1-chlorinated product. A thorough understanding of the underlying mechanisms and careful attention to experimental parameters and safety protocols are paramount for the successful and safe execution of this synthesis in a laboratory or industrial setting.

References

-

Tromans, A., et al. (2022). Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts. The Journal of Organic Chemistry. Available at: [Link]

-

Yang, W., et al. (2020). The Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles. Letters in Organic Chemistry. Available at: [Link]

-

NileRed. (2022). 2-Methoxynaphthalene from 2-Naphthol. YouTube. Available at: [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

- Process for preparing naproxen. (1989). Google Patents. EP0301311B1.

-

Tromans, A., et al. (2022). Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts. Request PDF on ResearchGate. Available at: [Link]

-

2-Methoxynaphthalene. (n.d.). Wikipedia. Retrieved from [Link]

-

Sulfuryl chloride. (n.d.). Wikipedia. Retrieved from [Link]

- Sulfuryl chloride as chlorinating agent. (2014). Google Patents. CN103998406A.

-

Ashenhurst, J. (2017). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. Available at: [Link]

-

Electrophilic aromatic substitution. (n.d.). Wikipedia. Retrieved from [Link]

-

Naproxene syntheses: electrophilic aromatic substitution on activated naphthalene. (2015). Chemistry Stack Exchange. Available at: [Link]

-

Does anyone know the mechanism for making 2-methoxynaphthalene from 2-napthol? (2024). Reddit. Available at: [Link]

-

Preparation of 2-methoxynaphthalene. (n.d.). PrepChem.com. Retrieved from [Link]

- Purification Of 2-Methoxy Naphthalene by UV And IR Spectroscopic Methods. (n.d.). International Journal of Science and Research (IJSR).

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Scheme 2. Scope for the chlorination of phenols, naphthols, and phenol... (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. EP0301311B1 - Process for preparing naproxen - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. 2-Methoxynaphthalene synthesis - chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Sulfuryl chloride - Wikipedia [en.wikipedia.org]

- 10. The Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles | Bentham Science [eurekaselect.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

1-Chloro-2-methoxynaphthalene electrophilic chlorination

An In-Depth Technical Guide to the Electrophilic Chlorination of 1-Chloro-2-methoxynaphthalene

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of Functionalized Naphthalenes

The naphthalene scaffold is a cornerstone in medicinal chemistry and materials science. Its rigid, bicyclic aromatic structure serves as a versatile template for the design of biologically active molecules and functional materials. Dichlorinated methoxynaphthalene derivatives, in particular, are valuable intermediates in the synthesis of agrochemicals, pharmaceuticals, and dyes. The precise control over the substitution pattern on the naphthalene ring is paramount, as even minor positional changes of functional groups can dramatically alter a molecule's biological activity and physical properties.[1] More than 250 FDA-approved drugs contain chlorine, highlighting the importance of chlorination in tuning a molecule's pharmacokinetic and pharmacodynamic profile.[2][3]

This guide provides a comprehensive exploration of the electrophilic chlorination of this compound. We will delve into the theoretical principles governing the reaction's regioselectivity, provide detailed, field-proven experimental protocols, and discuss methods for product analysis. This document is intended for researchers, medicinal chemists, and process development scientists seeking to synthesize specific dichlorinated methoxynaphthalene isomers.

Theoretical Underpinnings: Directing Effects in a Disubstituted Naphthalene System

Electrophilic aromatic substitution (EAS) is the fundamental mechanism for functionalizing the naphthalene ring.[4] Compared to benzene, naphthalene is more reactive towards electrophiles due to its higher electron density and the ability to form a more stable carbocation intermediate (arenium ion) where the aromaticity of one ring is preserved.[5][6]

In the case of this compound, the regiochemical outcome of a subsequent chlorination is dictated by the interplay of the directing effects of the two existing substituents.

-

The Methoxy (-OCH₃) Group (at C-2): The methoxy group is a powerful activating group and an ortho, para-director.[7][8] Its activating nature stems from the lone pairs on the oxygen atom, which are delocalized into the aromatic π-system via a strong positive resonance effect (+R or +M).[9] This effect significantly increases the electron density at the positions ortho (C-1 and C-3) and para (C-6, relative to the C-2/C-3 bond axis) to the methoxy group, making them more nucleophilic and susceptible to electrophilic attack.[7]

-

The Chloro (-Cl) Group (at C-1): The chloro group is a deactivating group, yet it is also an ortho, para-director.[10] Its deactivating nature arises from its strong negative inductive effect (-I), where the electronegative chlorine atom withdraws electron density from the ring, making it less reactive overall.[8] However, the lone pairs on the chlorine atom can participate in resonance (+R), which directs incoming electrophiles to the ortho (C-2, C-8a) and para (C-4) positions. The resonance effect, though weaker than the inductive effect, is what determines the regioselectivity.[10]

Predicting the Site of Chlorination

When multiple substituents are present, the regioselectivity is generally controlled by the most powerful activating group.[11] In this compound, the methoxy group is the dominant directing group.

-

Activation: The methoxy group strongly activates the ring it is on (the A-ring). The chloro group deactivates it. Therefore, substitution is overwhelmingly favored on the A-ring.

-

Direction:

-

The methoxy group at C-2 directs ortho (to C-1 and C-3) and para. The C-1 position is already blocked by a chlorine atom. Therefore, the methoxy group strongly directs the incoming electrophile to the C-3 position .

-

The chloro group at C-1 directs ortho (to C-2 and C-8a) and para (to C-4). The C-2 position is blocked. It weakly directs to C-4 and C-8a.

-

The expected major product of electrophilic chlorination is therefore 1,3-dichloro-2-methoxynaphthalene .

Chlorinating Agents: A Comparative Overview

The choice of chlorinating agent is critical and depends on the desired reactivity and selectivity. For an activated substrate like this compound, milder reagents are often sufficient and can prevent over-chlorination.

| Reagent | Formula | Typical Conditions | Mechanism | Advantages & Considerations |

| Sulfuryl Chloride | SO₂Cl₂ | Inert solvent (DCM, CCl₄), often at 0°C to RT. Can be used without a catalyst.[12][13] | Electrophilic. May involve radical pathways under UV light or with initiators.[14] | Convenient liquid source of chlorine. Byproducts (SO₂, HCl) are gaseous and easily removed.[15] Can be highly reactive with activated systems.[15] |

| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | Inert solvent (DCM, Acetonitrile), often with an acid catalyst for less reactive substrates.[16][17] | Electrophilic. The N-Cl bond is polarized, making Cl electrophilic.[18] | Solid, easy to handle, and safer than gaseous chlorine.[19] Generally provides good selectivity for activated rings.[16] |

| Molecular Chlorine | Cl₂ | Inert solvent, typically requires a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) to generate a potent electrophile (Cl⁺).[20] | Electrophilic. Catalyst polarizes the Cl-Cl bond.[21] | Highly reactive and cost-effective. Requires specialized equipment for handling toxic gas.[22] Can lead to over-chlorination. |

For the synthesis of 1,3-dichloro-2-methoxynaphthalene, both sulfuryl chloride and N-chlorosuccinimide are excellent candidates, offering a balance of reactivity and control.

Experimental Protocol: Synthesis of 1,3-Dichloro-2-methoxynaphthalene

This protocol describes a robust method for the regioselective chlorination of this compound using sulfuryl chloride, a convenient and effective reagent for this transformation.[12]

Materials and Equipment

-

Reactants: this compound, Sulfuryl chloride (SO₂Cl₂), Dichloromethane (DCM, anhydrous).

-

Work-up: Saturated sodium bicarbonate solution (NaHCO₃), Brine (saturated NaCl solution), Anhydrous magnesium sulfate (MgSO₄).

-

Purification: Silica gel (for column chromatography), Hexanes, Ethyl acetate.

-

Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator, standard glassware for extraction and chromatography.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 1,3-dichloro-2-methoxynaphthalene.

Step-by-Step Procedure

Safety Note: Sulfuryl chloride is toxic and corrosive and reacts violently with water.[23] This procedure must be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq). Dissolve the substrate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

-

Cooling: Cool the flask in an ice bath to 0°C with stirring.

-

Reagent Addition: In a dropping funnel, prepare a solution of sulfuryl chloride (1.05 eq) in a small amount of anhydrous DCM. Add the sulfuryl chloride solution dropwise to the cooled substrate solution over 20-30 minutes, ensuring the internal temperature does not rise above 5°C.

-

Reaction: Stir the reaction mixture at 0°C for 1 hour. After this period, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2-4 hours.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, carefully quench it by slowly adding saturated sodium bicarbonate solution until effervescence ceases. This will neutralize the HCl and SO₂ byproducts.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with DCM.

-

Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure 1,3-dichloro-2-methoxynaphthalene.

Product Characterization

Unambiguous characterization of the product is essential to confirm the regioselectivity of the chlorination. A combination of NMR spectroscopy and mass spectrometry is standard practice.[24]

Mechanistic Rationale for Regioselectivity

The preference for chlorination at the C-3 position is explained by the stability of the intermediate arenium ion (sigma complex).

Caption: Arenium ion intermediates for chlorination at C-3 vs. C-4.

When the electrophile (Cl⁺) attacks at C-3, the resulting positive charge can be delocalized onto the oxygen atom of the methoxy group, providing a highly stable resonance contributor. This stabilization is not possible when the attack occurs at the C-4 position. This difference in intermediate stability ensures that the reaction proceeds preferentially via the C-3 attack pathway.[21]

Spectroscopic Data

The following table provides expected ¹H NMR and ¹³C NMR chemical shifts for the major product and other potential isomers. These values are predictive and should be confirmed experimentally.[25]

| Compound | Position | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |

| 1,3-Dichloro-2-methoxynaphthalene | H-4 | ~8.1-8.3 (s) | C-1 |

| (Major Product) | H-5 | ~7.8-8.0 (d) | C-2 |

| H-6 | ~7.4-7.6 (t) | C-3 | |

| H-7 | ~7.5-7.7 (t) | C-4 | |

| H-8 | ~7.6-7.8 (d) | O-CH₃ | |

| O-CH₃ | ~4.0-4.2 (s) | ||

| 1,4-Dichloro-2-methoxynaphthalene | H-3 | ~7.3-7.5 (s) | C-1 |

| (Minor Isomer) | H-5 | ~8.0-8.2 (d) | C-2 |

| H-6 | ~7.5-7.7 (t) | C-3 | |

| H-7 | ~7.6-7.8 (t) | C-4 | |

| H-8 | ~8.1-8.3 (d) | O-CH₃ | |

| O-CH₃ | ~3.9-4.1 (s) |

Key Differentiating Feature: The most telling signal in the ¹H NMR spectrum will be the disappearance of one of the aromatic singlets from the A-ring and the appearance of a new singlet with a characteristic chemical shift. For the major 1,3-dichloro product, the H-4 proton will likely appear as a downfield singlet, while for the 1,4-dichloro isomer, the H-3 proton would be a singlet further upfield.

Conclusion

The electrophilic chlorination of this compound is a highly regioselective transformation governed by the powerful activating and ortho, para-directing influence of the C-2 methoxy group. This directing effect overrides the weaker influence of the C-1 chloro substituent, leading to the preferential formation of 1,3-dichloro-2-methoxynaphthalene. Reagents like sulfuryl chloride or N-chlorosuccinimide provide efficient and controlled methods for this synthesis. Careful execution of the experimental protocol and thorough spectroscopic analysis are crucial for ensuring the successful synthesis and characterization of the desired dichlorinated product, a valuable building block for further applications in drug discovery and materials science.

References

- Yang, W., Cao, Y., Cheng, H., Sun, Q., & Ma, M. (2020). The Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles. Letters in Organic Chemistry, 17(10), 788-794.

- Benchchem. (n.d.). This compound Research Chemical. Benchchem.

-

Wikipedia. (2023). Sulfuryl chloride. Wikipedia. [Link]

- Bentham Science Publishers. (2020). The Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles. Bentham Science.

-

ChemEurope. (n.d.). Sulfuryl chloride. chemeurope.com. [Link]

-

Li, H., et al. (2019). Electrophilic Chlorination of Naphthalene in Combustion Flue Gas. Environmental Science & Technology, 53(10), 5741-5749. [Link]

-

Singh, R., & Kumar, S. (2022). Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts. The Journal of Organic Chemistry. [Link]

-

ACS Publications. (2019). Electrophilic Chlorination of Naphthalene in Combustion Flue Gas. Environmental Science & Technology. [Link]

-

ACS Publications. (2019). Electrophilic Chlorination of Naphthalene in Combustion Flue Gas. Environmental Science & Technology. [Link]

-

Request PDF. (n.d.). Electrophilic Chlorination of Naphthalene in Combustion Flue Gas. ResearchGate. [Link]

-

Doc Brown's Chemistry. (n.d.). Electrophilic substitution - ring halogenation mechanism. docbrown.info. [Link]

-

Kündig, E. P., et al. (n.d.). Regioselective electrophilic substitution via lithiation and intramolecular arene exchange (haptotropic rearrangement) in (naphthalene)tricarbonylchromium. Organometallics. [Link]

-

ResearchGate. (n.d.). Different approaches for regioselective naphthalene functionalization. ResearchGate. [Link]

-

Willson Research Group. (n.d.). Electrophilic Aromatic Substitution. University of Texas at Austin. [Link]

-

Canadian Science Publishing. (n.d.). Electrophilic Substitution in Methyl-substituted Naphthalenes III. Canadian Journal of Chemistry. [Link]

-

Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution. Aakash Institute. [Link]

-

Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. organic-chemistry-tutor.com. [Link]

-

Chemistry LibreTexts. (2021). Substitution Reactions of Polynuclear Aromatic Hydrocarbons. Chemistry LibreTexts. [Link]

-

Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). organic-chemistry.org. [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. Wikipedia. [Link]

-

Save My Exams. (2025). Directing Effects. Save My Exams. [Link]

-

Chemistry LibreTexts. (2022). An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-Chlorosuccinimide (NCS): A Versatile Chlorinating and Oxidizing Agent for Organic Synthesis. inno-chem.com. [Link]

-

Online Organic Chemistry Tutor. (n.d.). Why Naphthalene undergoes electrophilic aromatic substitution at position 1 not 2?. organicchemistrytutor.com. [Link]

-

Organic Chemistry Data. (n.d.). Chlorination - Common Conditions. organic-chemistry.org. [Link]

-

WordPress.com. (2024). Electrophilic substitution of Naphthalene. Chemistry for everyone. [Link]

-

SURU Chemical. (2025). How N-chlorosuccinimide Is Used to Create Halogenated Compounds. suruchemical.com. [Link]

-

Journal of the Chemical Society C: Organic. (n.d.). Products from the chlorination of naphthalene, 1-methylnaphthalene, 2-methylnaphthalene, and several chloro-methylnaphthalenes with sulphuryl chloride. RSC Publishing. [Link]

-

PubMed. (n.d.). Novel 4-methoxynaphthalene- N-acylhydrazones as potential for paracoccidioidomycosis and tuberculosis co-infection. PubMed. [Link]

-

PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. NIH. [Link]

-

PubMed. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. [Link]

-

MDPI. (2020). Calculated 1 H and 13 C NMR chemical shifts of the two possible isomers of 2 at the mPW1PW91/6-311G(d,p) level. MDPI. [Link]

-

The Organic Chemistry Tutor. (2024). Synthesis of para-Deuterated 1-Methoxynaphthalene. YouTube. [Link]

-

Rice News. (2025). Chemists create eco-friendly method to make chlorine-based materials for drugs and chemicals. Rice University. [Link]

-

PubMed Central. (2025). Enhanced Structural Understanding of Dissolved Organic Matter through Comparative LC/MS2 Analysis with Synthetic Carboxylate Rich Alicyclic Molecules. NIH. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. khannapankaj.wordpress.com [khannapankaj.wordpress.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 10. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 11. willson.cm.utexas.edu [willson.cm.utexas.edu]

- 12. benthamdirect.com [benthamdirect.com]

- 13. The Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles | Bentham Science [eurekaselect.com]

- 14. Sulfuryl chloride - Wikipedia [en.wikipedia.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Chlorination - Common Conditions [commonorganicchemistry.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. nbinno.com [nbinno.com]

- 19. suru-chem.com [suru-chem.com]

- 20. benzene methylbenzene naphthalene bromination Electrophilic substitution ring halogenation mechanism physical and chemical properties uses of chloro-aromatics and other aryl halides advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. Sulfuryl_chloride [chemeurope.com]

- 24. Enhanced Structural Understanding of Dissolved Organic Matter through Comparative LC/MS2 Analysis with Synthetic Carboxylate Rich Alicyclic Molecules - PMC [pmc.ncbi.nlm.nih.gov]